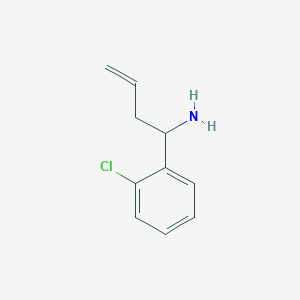

1-(2-Chlorophenyl)but-3-EN-1-amine

Description

Contextualization of Chloro-Substituted Amines in Organic Chemistry and Synthetic Strategies

Chloro-substituted amines are a cornerstone in the synthesis of a vast array of organic molecules, from pharmaceuticals to agrochemicals. nih.govnih.gov The presence of a chlorine atom on an aromatic ring can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable functional group in drug design. nih.gov The synthesis of these compounds often involves the catalytic hydrogenation of chlorinated aromatic nitro compounds. google.com However, the synthesis of chloro-substituted aromatic amines can be challenging due to the potential for decomposition at elevated temperatures, leading to the release of hydrogen chloride and the formation of tars. google.com

The development of robust synthetic methodologies for the preparation of chiral amines is a major focus of organic chemistry. d-nb.info Strategies such as the asymmetric hydrogenation of imines, enamines, and enamides catalyzed by transition metals have proven to be highly effective. nih.govacs.org Additionally, organocatalytic methods and biocatalytic approaches using enzymes like amine transaminases are gaining prominence as sustainable and efficient alternatives. nih.govacs.org These methods aim to produce enantiomerically pure amines, which are crucial as a significant portion of top-selling small-molecule drugs contain a non-racemic α-chiral amine or amino acid moiety. researchgate.net

The synthesis of secondary amines, another important subclass, has traditionally been hampered by challenges such as overalkylation. acs.org Modern approaches, including the use of N-aminopyridinium salts as ammonia (B1221849) synthons, have been developed to overcome these limitations and enable the selective synthesis of secondary amines. acs.org

Importance of the 1-(2-Chlorophenyl)but-3-EN-1-amine Scaffold in Modern Chemical Research

The This compound scaffold, which incorporates a chiral center, a chloro-substituted aromatic ring, and a homoallylic amine motif, is of significant interest in contemporary chemical research. Chiral homoallylic amines are versatile building blocks for the synthesis of a wide variety of valuable nitrogen-containing compounds. acs.org The asymmetric synthesis of these amines is a key area of investigation, with methods like the enantioselective allylation of imines being a prominent strategy. beilstein-journals.org

The development of catalytic asymmetric three-component reactions, which combine an aldehyde, a carbamate (B1207046), and an allyltrimethylsilane, has provided a direct route to enantioenriched homoallylic amines. nih.gov These reactions often utilize chiral catalysts, such as disulfonimides, to achieve high levels of enantioselectivity. nih.gov The ability to construct such complex stereocenters in a single step from readily available starting materials is a testament to the advancements in synthetic methodology.

The chloro-substituent on the phenyl ring of this compound is not merely a passive spectator. It can be strategically employed in further chemical transformations, such as cross-coupling reactions, to build more complex molecular architectures. This dual functionality—a chiral handle for stereocontrolled synthesis and a reactive site for further diversification—makes this scaffold particularly valuable for the generation of compound libraries in drug discovery programs.

Overview of Advanced Research Areas and Methodologies Applied to Amines with Similar Structural Motifs

Research into chiral amines with structural similarities to this compound is characterized by the pursuit of highly efficient and stereoselective synthetic methods. A major area of focus is the development of novel catalytic systems that can operate under mild conditions with high functional group tolerance.

Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation remains a powerful tool for the synthesis of chiral amines. acs.org The design and synthesis of new chiral phosphorus ligands have been instrumental in advancing this field. nih.govacs.org Furthermore, rhodium-catalyzed asymmetric substitution reactions of racemic tertiary allylic trichloroacetimidates with secondary amines have emerged as a method for producing α-trisubstituted-α-tertiary amines with high enantioselectivity. nih.gov

Organocatalysis: Organocatalysis has provided a complementary approach to metal-based systems. Chiral Brønsted acids, thioureas, and squaramides have been successfully employed as catalysts in the enantioselective synthesis of homoallylic amines. acs.orgbeilstein-journals.org These catalysts often operate through hydrogen-bond interactions to control the stereochemical outcome of the reaction. acs.org

Biocatalysis: The use of enzymes, such as imine reductases and amine transaminases, offers a green and highly selective alternative for chiral amine synthesis. acs.orgresearchgate.net Enzymatic cascades, which combine multiple enzymatic reactions in a single pot, are being developed to synthesize complex chiral amines from simple starting materials. acs.org

Advanced Synthetic Transformations: Beyond the initial synthesis of the amine, researchers are exploring novel ways to functionalize these molecules. For example, the Overman rearrangement, a acs.orgacs.org-sigmatropic rearrangement, allows for the conversion of allylic alcohols to allylic amines with excellent transfer of stereochemistry. youtube.com This provides an alternative retrosynthetic disconnection for accessing complex chiral amines.

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClN |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

1-(2-chlorophenyl)but-3-en-1-amine |

InChI |

InChI=1S/C10H12ClN/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10H,1,5,12H2 |

InChI Key |

PTIDTACXPPQDAI-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C1=CC=CC=C1Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for the Formation of 1 2 Chlorophenyl but 3 En 1 Amine

Direct Amination Reactions

Direct amination reactions involve the direct introduction of an amino group into a precursor molecule. This can be accomplished through photochemical, reductive, or nucleophilic substitution strategies.

Photochemical Amination Strategies for Aromatic Systems

Photochemical amination offers a powerful method for the formation of C-N bonds. These reactions often proceed under mild conditions and can provide access to unique structural motifs. One such strategy involves the merger of photochemical olefin metathesis with a C-H amination reaction. acs.org This approach can generate functionalized olefins, such as enamines, from simple styrene (B11656) derivatives using a bench-stable oxime ester as the nitrogen source. acs.org The reaction is catalyzed by fac-Ir(ppy)₃, which facilitates both the energy transfer for N-O bond cleavage and the cycloaddition of styrenes. acs.org

Another photochemical approach involves the use of photoredox catalysis in combination with a copper(II)-mediated radical-polar crossover to achieve allylic amination. nih.gov This method is particularly effective for the amination of highly substituted alkenes, providing access to a diverse range of allylic amines. nih.gov The regioselectivity of this process is often complementary to that of traditional allylic amination methods. nih.gov

The following table summarizes key aspects of these photochemical amination strategies:

| Strategy | Catalyst | Key Features | Ref. |

| Photochemical Olefin Metathesis and C-H Amination | fac-Ir(ppy)₃ | Stereoselective generation of enamines from styrenes. | acs.orgacs.org |

| Photoredox Catalysis and Cu(II)-mediated Radical-Polar Crossover | Photoredox catalyst and Cu(II) | Amination of highly substituted alkenes with complementary regioselectivity. | nih.gov |

| Photochemical Organocatalytic Benzylation | Organic catalyst | Enables selective coupling of benzylic and allylic radicals. | acs.org |

Reductive Amination Pathways for Alkyl-Aryl Amine Construction

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.orglibretexts.org This one-pot reaction involves the initial formation of an imine or enamine from a ketone or aldehyde and an amine, followed by in-situ reduction to the corresponding amine. wikipedia.orgyoutube.com This method is highly efficient and avoids the harsh conditions and stoichiometric reagents often required in other amination protocols.

A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices. wikipedia.orglibretexts.org The choice of reducing agent can influence the reaction's selectivity and functional group tolerance. For instance, sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound. youtube.com

Recent advancements have focused on the development of more sustainable and efficient catalytic systems. For example, iron-catalyzed reductive amination of ketones and aldehydes using ammonia (B1221849) has been demonstrated to be a highly effective method for the synthesis of primary amines. d-nb.infonih.gov This system exhibits a broad substrate scope and excellent functional group tolerance. d-nb.infonih.gov Similarly, nickel nanoparticles have been shown to catalyze the reductive amination of aldehydes via transfer hydrogenation.

The following table provides an overview of different reductive amination systems:

Nucleophilic Substitution Approaches for Carbon-Nitrogen Bond Formation

Nucleophilic substitution reactions provide a direct route to the formation of carbon-nitrogen bonds. In the context of synthesizing 1-(2-chlorophenyl)but-3-en-1-amine, a plausible precursor would be 1-(2-chlorophenyl)but-3-en-1-ol (B1595067). molbase.com This allylic alcohol could undergo nucleophilic substitution with an amine source.

Allylic halides and related derivatives are known to undergo both S(_N)1 and S(_N)2 reactions. ncert.nic.inglasp.co The specific pathway is influenced by factors such as the structure of the substrate, the nature of the nucleophile, and the reaction conditions. For a primary allylic halide, an S(_N)2 reaction is generally favored with a strong nucleophile. glasp.co However, due to the stability of the resulting allylic carbocation, an S(_N)1 pathway can also be accessible, particularly with weaker nucleophiles. ncert.nic.inglasp.co The reaction can sometimes proceed with allylic rearrangement, leading to the formation of S(_N)1' or S(_N)2' products. youtube.com

The synthesis of 1-(2-chlorophenyl)but-3-en-1-ol itself can be achieved through the reaction of 2-chlorobenzaldehyde (B119727) with allylmagnesium bromide or a similar allylating agent. molbase.com

Coupling and Condensation Methodologies

Transition metal-catalyzed cross-coupling and multicomponent reactions represent powerful and convergent strategies for the construction of complex amine scaffolds.

Transition Metal-Catalyzed Cross-Coupling for C-N Bond Synthesis

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or triflate. wikipedia.orglibretexts.org The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide array of amines and aryl partners under increasingly mild conditions. wikipedia.orgyoutube.com

For the synthesis of this compound, a Buchwald-Hartwig approach could potentially involve the coupling of 2-chloro-1-vinylbenzene (2-chlorostyrene) with an appropriate amine equivalent or the coupling of an amine with a halo-substituted butenylbenzene derivative. However, the direct amination of allylic substrates is also a well-established palladium-catalyzed process. rsc.orgacs.orgorganic-chemistry.org These reactions can proceed with high regio- and enantioselectivity, offering a powerful tool for the synthesis of chiral allylic amines. acs.org The direct use of allylic alcohols and amines in palladium-catalyzed allylic amination has also been reported, offering a more atom-economical approach. rsc.org

The following table highlights different palladium-catalyzed amination strategies:

Multicomponent Reaction Strategies for Amine Scaffolds

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules by combining three or more reactants in a single synthetic operation. nih.govrsc.org Several MCRs are well-suited for the construction of amine-containing scaffolds.

The Ugi reaction , a four-component reaction, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov This reaction is highly modular, allowing for significant structural diversity in the final product. nih.gov While the direct product is a bis-amide, subsequent transformations can lead to the desired amine.

The Passerini reaction , a three-component reaction, involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org Similar to the Ugi reaction, this MCR provides a platform for generating molecular complexity that can be further elaborated to access a range of amine derivatives. wikipedia.orgbaranlab.org

The Petasis reaction , also known as the borono-Mannich reaction, is a multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid to form a substituted amine. acs.org This reaction has been successfully employed for the synthesis of a variety of functionalized amines. acs.org

A zinc-mediated carbonyl alkylative amination has also been developed as a multicomponent approach for the synthesis of α-branched amines. acs.org This method utilizes carboxylic acid derivatives as alkyl donors and can be applied to the synthesis of both secondary and tertiary amines. acs.org

The following table summarizes key multicomponent reactions for amine synthesis:

Claisen-Schmidt Condensation Principles Applied to Related Chalcone Derivatives

The Claisen-Schmidt condensation is a cornerstone reaction in organic chemistry for the synthesis of chalcones, which are α,β-unsaturated ketones. scispace.comresearchgate.net This reaction involves the base-catalyzed condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgpraxilabs.com The fundamental transformation is the formation of a carbon-carbon double bond through an aldol (B89426) condensation followed by dehydration. praxilabs.comnumberanalytics.com

Typically, an aromatic aldehyde (like benzaldehyde) reacts with a ketone (like acetophenone) in the presence of an aqueous alkali catalyst, such as sodium hydroxide (B78521). researchgate.netunair.ac.id The base abstracts an α-hydrogen from the ketone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy carbonyl intermediate readily dehydrates, driven by the formation of a conjugated system, to yield the chalcone. byjus.com Quantitative yields have been reported in the absence of solvent, using sodium hydroxide as the base. wikipedia.org

While the direct synthesis of this compound, a homoallylic amine, does not proceed via a Claisen-Schmidt condensation, the underlying principles of nucleophilic addition to a carbonyl-like group are analogous. The synthesis of the target amine would likely involve the formation of an imine from 2-chlorobenzaldehyde and ammonia, followed by the nucleophilic addition of an allyl group (from a Grignard or organolithium reagent) to the imine carbon. This parallels the key step of the Claisen-Schmidt reaction, where a nucleophile (the enolate) attacks an electrophilic carbonyl carbon. The principles of activating a carbonyl or imine group and subsequent carbon-carbon bond formation are central to both processes.

Stereoselective and Enantioselective Synthesis

The synthesis of chiral amines, such as this compound, in an enantiomerically pure form is of significant interest due to their prevalence in pharmaceuticals and biologically active compounds. nih.govd-nb.info

Chiral Induction and Asymmetric Catalysis in Amine Preparation

Asymmetric catalysis is a powerful strategy for preparing chiral amines, offering high atom economy and sustainability. acs.org The most direct approach often involves the asymmetric hydrogenation of prochiral imines. nih.govacs.org This method utilizes transition metal catalysts, such as those based on iridium or rhodium, combined with chiral ligands. acs.org The chiral ligand creates a sterically and electronically defined environment around the metal center, forcing the substrate (the imine) to bind in a specific orientation. The subsequent delivery of hydrogen occurs preferentially to one face of the C=N double bond, leading to the formation of one enantiomer of the amine in excess. researchgate.net

Another significant method is the catalytic asymmetric allylic amination, where a nitrogen nucleophile displaces a leaving group from an allylic substrate. nih.govacsgcipr.org Palladium-catalyzed reactions are common, where the metal and a chiral ligand form a π-allyl complex, and the nucleophilic attack is directed to produce a chiral amine with high enantiomeric excess (e.r. up to 98.5:1.5). nih.gov For the synthesis of this compound, a related approach would be the asymmetric addition of an allyl nucleophile to an imine derived from 2-chlorobenzaldehyde, catalyzed by a chiral metal complex.

Enzymes, such as imine reductases (IREDs) and amine dehydrogenases, also serve as highly efficient and selective catalysts for chiral amine synthesis through reductive amination. researchgate.netnih.gov

Diastereoselective Approaches to Control Stereochemistry

Diastereoselective synthesis provides an alternative and highly effective route to enantiopure amines. This strategy involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. osi.lv

A widely used method is the condensation of a ketone or aldehyde with a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary), to form a chiral N-sulfinylimine. osi.lvacs.org The chiral sulfinyl group effectively shields one face of the imine. A subsequent nucleophilic addition (e.g., by an allyl Grignard reagent) occurs preferentially from the less hindered face, creating a new stereocenter with a high degree of diastereoselectivity. osi.lv The sulfinyl auxiliary can then be easily cleaved under acidic conditions to afford the desired chiral primary amine. acs.org This approach allows for the synthesis of either enantiomer of the final product simply by choosing the appropriate enantiomer of the chiral auxiliary. acs.org

This methodology has proven effective for the asymmetric transfer hydrogenation of α,β-unsaturated N-(tert-butylsulfinyl)ketimines to produce primary allylic amines with enantiomeric excesses typically ranging from 97% to over 99%. acs.org

| Method | Key Reagent/Catalyst | Principle | Typical Selectivity | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ir or Rh complex with chiral ligand | Face-selective H₂ delivery to prochiral imine | Good to excellent ee | nih.govacs.org |

| Chiral Auxiliary | N-tert-butanesulfinamide | Auxiliary-directed nucleophilic addition to imine | >97% ee | osi.lvacs.org |

| Biocatalysis | Imine Reductase (IRED) | Enzyme-catalyzed stereoselective imine reduction | >99% ee | researchgate.net |

Chirality Transfer Mechanisms in Amine Synthesis

Chirality transfer refers to the process where the stereochemical information from a chiral element within the reaction is conveyed to the product. nih.govrsc.org This is the fundamental mechanism behind diastereoselective approaches using chiral auxiliaries, where the existing stereocenter of the auxiliary dictates the configuration of the newly formed stereocenter. nih.gov

Sigmatropic rearrangements represent another elegant example of chirality transfer. The Overman rearrangement, a nih.govnih.gov-sigmatropic rearrangement, converts a chiral allylic alcohol into a chiral allylic amine with a high degree of stereochemical fidelity. youtube.com The reaction proceeds through a cyclic, chair-like transition state, which ensures that the stereochemistry of the starting alcohol is reliably transferred to the amine product. youtube.com A synthetic route to chiral this compound could be envisioned starting from a chiral allylic alcohol, which is then converted to an allylic trichloroacetimidate (B1259523) and subsequently rearranged under thermal or metal-catalyzed conditions. youtube.com

More recent developments include photocatalytic methods using a chiral amine transfer reagent. In these systems, a chiral amine fragment can be rigidified through intramolecular hydrogen bonding, allowing for a more efficient transfer of chirality during the reaction. acs.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to amine synthesis is crucial for developing sustainable and environmentally benign chemical processes. rsc.orgbenthamdirect.com Key goals include improving atom economy, reducing waste, and minimizing the use of hazardous solvents. acs.orgrsc.org

Solvent-Free and Reduced Solvent Reaction Conditions

A significant green strategy is the elimination or reduction of organic solvents, which are often a major contributor to chemical waste and environmental impact. acsgcipr.org Many amine syntheses, including reductive aminations, have been successfully adapted to solvent-free or reduced-solvent conditions. rsc.orgresearchgate.net

For instance, the reductive amination of aldehydes and ketones can be performed efficiently under solvent-free, catalyst-free conditions using reagents like sodium borohydride. rsc.orgumich.edu Other protocols utilize catalysts such as CeCl₃·7H₂O under solvent-free conditions, providing a green alternative for producing N-cinnamyl anilines. tandfonline.com These methods often proceed at room temperature, offering good yields, high selectivity, and simplified product isolation. rsc.org

Microwave-assisted synthesis is another technique that aligns with green chemistry principles. Applying microwave heating to the "Borrowing Hydrogen" methodology for C-N bond formation from alcohols and amines can eliminate the need for a solvent and significantly reduce reaction times compared to conventional heating, while achieving comparable yields. nih.govorganic-chemistry.org

| Green Approach | Conditions/Reagents | Advantages | Applicable Reaction | Reference |

|---|---|---|---|---|

| Solvent-Free | Neat reaction, Room Temp | Reduced waste, simple workup, cost-effective | Reductive Amination | rsc.orgumich.edu |

| Solvent-Free Catalysis | CeCl₃·7H₂O, NaBH₄ | Mild conditions, good yields, green catalyst | Reductive Amination | tandfonline.com |

| Microwave-Assisted | Solvent-free, microwave irradiation | Drastically reduced reaction times, no bulk solvent | Borrowing Hydrogen | nih.gov |

Utilization of Alternative Energy Sources (e.g., Ultrasonic Irradiation, Microwave Heating)

The application of alternative energy sources like ultrasonic irradiation and microwave heating has revolutionized organic synthesis by often providing significant rate enhancements, improved yields, and cleaner reaction profiles compared to conventional heating methods.

Microwave-Assisted Synthesis:

Microwave irradiation has been demonstrated to greatly accelerate the synthesis of allylic amines. nih.govrsc.org This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. A notable advantage is the significant reduction in reaction times, often from hours to mere minutes. nih.gov For instance, the hydrozirconation of alkynes and subsequent addition to imines, a key process for forming allylic amines, is dramatically accelerated under microwave conditions. nih.govrsc.org This method has been shown to be effective for a range of substrates, including functionalized and non-functionalized, as well as internal and terminal alkynes. rsc.org While conventional heating might also speed up these reactions, it often leads to the formation of significant side products, a drawback that is minimized with the use of microwave irradiation. rsc.org A rapid, rhodium-catalyzed asymmetric alkenylation of N-tosyl aldimines with potassium alkenyltrifluoroborates under microwave irradiation has also been developed for the synthesis of chiral allylic amines, showcasing the potential for enantioselective transformations. okstate.edu

Ultrasonic Irradiation:

Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient synthetic pathway. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. acs.orgmdpi.com Ultrasound has been successfully employed in various multi-component reactions to produce heterocyclic compounds, often with improved yields and shorter reaction times compared to traditional methods. mdpi.comresearchgate.net For example, the synthesis of 1,2,3-triazoles via a click reaction has been efficiently catalyzed by a Cu(I) complex under ultrasonic conditions, highlighting the method's compatibility with sensitive catalysts and its high atom economy. acs.org The synthesis of (E)-1,2,3-triphenylprop-2-en-1-ones has also been achieved in high yields using ultrasound-assisted aldol condensation. researchgate.net

The following table illustrates the potential advantages of using microwave irradiation in the synthesis of allylic amines based on data for analogous compounds.

| Reaction Step | Conventional Heating | Microwave Irradiation | Reference |

| Hydrozirconation | Can exceed 12 hours | ~5 minutes at 100°C | rsc.org |

| Imine Addition | Slow, even at room temperature | 15 minutes at 100°C | nih.govrsc.org |

Table 1: Comparison of Reaction Times for Allylic Amine Synthesis Steps.

Mechanochemical Synthesis Strategies

Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging and highly sustainable synthetic methodology. By grinding or milling solid reactants together, often in the absence of a solvent (neat grinding) or with minimal amounts of liquid (liquid-assisted grinding), mechanochemistry can lead to quantitative yields, reduced waste, and access to products that may be difficult to obtain through traditional solution-phase chemistry. nih.govnih.gov

This technique has been applied to the synthesis of a variety of organic molecules, including amides and chiral compounds. nih.govacs.orgrsc.org For example, the asymmetric alkylation of glycine (B1666218) imines has been successfully carried out in a ball mill, demonstrating the potential for stereoselective mechanochemical transformations. nih.gov Furthermore, mechanochemical methods have been developed for the synthesis of dipeptides without significant racemization, showcasing the mildness of this approach. rsc.org The application of mechanochemistry to the synthesis of this compound could potentially involve the grinding of a suitable precursor with a solid-supported reagent or catalyst, thereby avoiding the use of bulk solvents and simplifying purification procedures. Asymmetric three-component Mannich reactions involving unreactive arylamines have been successfully performed using ball milling, which enables reaction acceleration and control of enantioselectivity. rsc.org

Atom Economy and Waste Reduction in Reaction Design

A central tenet of green chemistry is the principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. primescholars.comjocpr.com Reactions with high atom economy are inherently less wasteful and more sustainable.

In the context of synthesizing this compound, an atom-economical approach would favor addition reactions over substitution or elimination reactions, which generate stoichiometric byproducts. Catalytic hydroamination of allenes or dienes represents a highly atom-economical route to allylic amines, as all the atoms of the reactants are incorporated into the product. researchgate.net For instance, rhodium-catalyzed hydroamination of terminal allenes has been shown to proceed with high enantioselectivity and complete catalyst control. researchgate.net

Palladium-catalyzed allylic amination is a powerful tool, but its atom economy is dependent on the nature of the leaving group on the allylic substrate. acsgcipr.org The use of ammonia as the nitrogen source is highly desirable from an atom economy perspective; however, it has historically been challenging due to catalyst deactivation. acs.org Recent advancements have shown that palladium-catalyzed allylic amination can be achieved using aqueous ammonia, representing a significant step forward in the green synthesis of primary amines. acs.org

The following table outlines key considerations for maximizing atom economy in the synthesis of allylic amines.

| Synthetic Strategy | Byproducts | Atom Economy | Reference |

| Catalytic Hydroamination | None | 100% (in theory) | researchgate.net |

| Catalytic Allylic Amination (e.g., with allylic acetate) | Salt of the leaving group (e.g., acetate (B1210297) salt) | Moderate | acsgcipr.org |

| Gabriel Synthesis | Phthalic acid derivatives | Low | primescholars.com |

Table 2: Atom Economy of Different Synthetic Strategies for Amines.

By integrating these modern synthetic methodologies, the formation of this compound can be approached with a focus on efficiency, safety, and environmental sustainability, aligning with the core principles of green chemistry.

Reaction Mechanisms and Mechanistic Investigations Involving 1 2 Chlorophenyl but 3 En 1 Amine

Iminium Ion Mediated Catalysis and Reaction Pathways

Iminium ion catalysis is a powerful strategy in organic synthesis that activates α,β-unsaturated aldehydes and ketones towards nucleophilic attack. This is achieved through the reversible formation of an iminium ion, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, thereby enhancing its electrophilicity.

The formation of an iminium ion from 1-(2-Chlorophenyl)but-3-en-1-amine would theoretically involve its reaction with a carbonyl compound, such as an α,β-unsaturated aldehyde or ketone, typically in the presence of a catalytic amount of acid. The primary amine functionality of this compound would attack the carbonyl carbon, leading to a hemiaminal intermediate. Subsequent dehydration, facilitated by the acid catalyst, would result in the formation of a transient iminium ion.

The reactivity of this iminium intermediate would be characterized by its enhanced susceptibility to attack by a wide range of nucleophiles at the β-carbon position. The presence of the 2-chlorophenyl group could influence the stability and reactivity of the iminium ion through electronic and steric effects.

Table 1: Theoretical Reactants and Products in Iminium Ion Formation with this compound

| Reactant 1 | Reactant 2 (α,β-Unsaturated Carbonyl) | Catalyst | Intermediate |

| This compound | Propenal | H⁺ | [1-(2-Chlorophenyl)but-3-en-1-yl)iminium]propan-1-ide |

| This compound | But-2-enal | H⁺ | [1-(2-Chlorophenyl)but-3-en-1-yl)iminium]butan-1-ide |

Once formed, the iminium ion derived from this compound could participate in a variety of synthetic transformations. These include, but are not limited to, conjugate additions, cycloadditions, and cascade reactions. The but-3-enyl group within the amine structure itself could potentially act as an internal nucleophile, leading to interesting intramolecular reactions. The stereochemical outcome of these transformations would be a critical area of investigation, potentially influenced by the chiral center at the amine carbon if a single enantiomer of this compound were used.

Intramolecular Cyclization and Rearrangement Mechanisms

The structure of this compound, featuring both an amine and a terminal alkene, makes it a prime candidate for various intramolecular reactions, leading to the formation of cyclic structures.

A 1,2-alkyl migration, a type of rearrangement reaction, involves the movement of an alkyl group to an adjacent atom. wikipedia.org In the context of this compound, such a rearrangement could be initiated by the formation of a reactive intermediate, such as a carbocation. For instance, protonation of the double bond could lead to a secondary carbocation, which might then undergo a 1,2-hydride shift or a rearrangement involving the 2-chlorophenyl group to form a more stable carbocationic species. The driving force for such a rearrangement is typically the formation of a more stable intermediate. wikipedia.org

Table 2: Potential Products from 1,2-Alkyl Migration of a Carbocation Intermediate

| Starting Material Derivative | Initiating Step | Potential Rearranged Intermediate | Potential Final Product (after trapping) |

| Protonated this compound | H⁺ addition to alkene | 2-Carbocation | Isomeric amine or alcohol (if trapped by water) |

A rsc.orgmsu.edu-proton shift is a pericyclic reaction involving the migration of a hydrogen atom over a five-atom system. While less common than other rearrangements, the structure of this compound could theoretically allow for such a shift. If the amine were part of a larger conjugated system, for example, after initial tautomerization, a rsc.orgmsu.edu-proton shift could lead to a different isomer. However, based on the simple structure of the parent amine, this is a less probable pathway without further functionalization or specific reaction conditions that would promote the formation of a suitable conjugated system.

Cope-type hydroamination is an intramolecular reaction that involves the addition of an N-H bond across a C=C double bond. For this compound, this would be an intramolecular hydroamination. This type of reaction typically requires heating and proceeds through a cyclic transition state. The nitrogen atom of the amine would act as the nucleophile, attacking the terminal carbon of the butenyl group, while the hydrogen atom on the nitrogen would be transferred to the other carbon of the double bond. This would lead to the formation of a five-membered heterocyclic ring, specifically a substituted pyrrolidine.

Table 3: Predicted Product of Intramolecular Cope-Type Hydroamination

| Reactant | Conditions | Predicted Product |

| This compound | Heat | 2-(2-Chlorophenyl)-5-methylpyrrolidine |

This reaction would be of significant interest as it provides a direct route to substituted pyrrolidines, which are common structural motifs in many biologically active compounds. The stereochemistry of the starting material would directly influence the stereochemistry of the product.

Nucleophilic Addition and Substitution Mechanisms

The presence of both a nucleophilic amine and an electrophilic carbon center (attached to the chlorine atom on the aromatic ring) allows for a range of potential nucleophilic reactions. The butenyl group can also participate in addition reactions.

Nucleophilic Substitution at the Aromatic Ring:

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. The 2-chlorophenyl group in this compound lacks such strong activation. Consequently, classical SNAr reactions involving the displacement of the chlorine atom by an external nucleophile are generally disfavored under standard conditions.

However, substitution can occur under more forcing conditions or via alternative mechanisms:

Benzyne (B1209423) Mechanism: In the presence of a very strong base, such as sodium amide (NaNH₂), a benzyne intermediate can be formed through an elimination-addition mechanism. This would involve the deprotonation of the proton ortho to the chlorine atom, followed by the elimination of the chloride ion to form a highly reactive benzyne. The subsequent addition of a nucleophile to the benzyne would yield a mixture of products.

Concerted SNAr Pathway: Recent studies on non-activated aryl fluorides have shown that nucleophilic aromatic substitution can proceed through a concerted mechanism, avoiding the formation of a discrete Meisenheimer complex. rsc.org It is plausible that under specific conditions, particularly with highly reactive nucleophiles, a similar concerted displacement of the chloride in this compound could occur. rsc.orgnih.gov

Nucleophilic Addition to the Butenyl Group and Enamine Reactivity:

The but-3-en-1-amine moiety can undergo nucleophilic addition reactions. Furthermore, it can exist in equilibrium with its enamine tautomer, which significantly influences its reactivity profile. Enamines are highly nucleophilic at the α-carbon and can react with a variety of electrophiles. makingmolecules.commasterorganicchemistry.comlibretexts.org

The formation of an enamine from a secondary amine and a ketone or aldehyde is a well-established process that proceeds via nucleophilic addition to the carbonyl, followed by dehydration. makingmolecules.comlibretexts.org While this compound is a primary amine, its derivatives or related secondary amines can readily form enamines. These enamines can then participate in reactions such as alkylation and Michael additions. masterorganicchemistry.com The general mechanism for enamine formation involves the initial nucleophilic attack of the amine on a carbonyl compound, leading to a carbinolamine intermediate, which then dehydrates. libretexts.org

The table below summarizes the key aspects of these nucleophilic mechanisms.

| Reaction Type | Key Features | Plausibility for this compound |

| Classical SNAr | Requires activated aromatic ring. | Unlikely due to the non-activated 2-chlorophenyl group. |

| Benzyne Mechanism | Requires a very strong base. | Possible under specific, harsh reaction conditions. |

| Concerted SNAr | Avoids a discrete intermediate. | Plausible with highly reactive nucleophiles. rsc.org |

| Nucleophilic Addition to Butenyl Group | Involves the C=C double bond. | Possible with suitable electrophiles. |

| Enamine Reactivity | Involves the enamine tautomer. | Relevant for derivatives and provides a pathway for α-functionalization. makingmolecules.commasterorganicchemistry.comlibretexts.org |

Oxidative Annulation Mechanisms in Related Systems

Oxidative annulation reactions provide a powerful tool for the synthesis of cyclic structures. In systems related to this compound, particularly other allylic amines, these reactions can lead to the formation of various heterocyclic compounds. For instance, the palladium-catalyzed oxidative carbonylation of N-allylamines has been shown to produce α-methylene-β-lactams.

A proposed mechanism for such a transformation involves the following key steps:

Coordination of the palladium catalyst to the allylic double bond.

Nucleophilic attack of the amine onto the coordinated alkene (aminopalladation).

Carbon monoxide insertion into the palladium-carbon bond.

Reductive elimination to form the β-lactam ring and regenerate the palladium catalyst.

While direct studies on the oxidative annulation of this compound are not prevalent, the principles from related systems suggest its potential to form novel heterocyclic scaffolds. The presence of the 2-chlorophenyl group could influence the regioselectivity and stereoselectivity of such cyclization reactions.

Computational Approaches to Mechanistic Elucidation

Computational chemistry offers a powerful lens through which to investigate the intricate details of reaction mechanisms, especially for complex molecules like this compound where experimental studies may be limited. Density Functional Theory (DFT) calculations are a common tool to map out potential energy surfaces, identify transition states, and calculate activation energies for proposed reaction pathways. researchgate.net

For nucleophilic aromatic substitution on the non-activated chlorophenyl ring, computational studies can help to distinguish between stepwise (SNAr) and concerted (cSNAr) mechanisms by locating the corresponding transition states and intermediates. rsc.org For instance, the absence of a stable Meisenheimer complex on the potential energy surface would support a concerted pathway.

In the context of oxidative annulation, computational analysis can provide insights into the energetics of different cyclization pathways, the role of the metal catalyst, and the influence of substituents on the reaction outcome. By modeling the various intermediates and transition states, researchers can predict the most likely reaction mechanism and identify key factors that control selectivity. researchgate.net

The application of these computational methods to this compound could elucidate the feasibility of various proposed mechanisms and guide the design of new synthetic transformations.

Computational and Theoretical Studies of 1 2 Chlorophenyl but 3 En 1 Amine

Molecular Modeling and Simulation

Molecular modeling and simulation serve as powerful tools to visualize and predict the behavior of 1-(2-chlorophenyl)but-3-en-1-amine. These techniques allow for the examination of its interactions with biological targets and its dynamic properties in a simulated environment.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its analogs, docking studies are instrumental in predicting their binding affinities and modes of interaction with various protein targets.

For instance, studies on similar compounds containing a chlorophenyl group have demonstrated the utility of molecular docking in elucidating binding mechanisms. Research on a Zn(II) complex with a ligand derived from a chlorophenyl-containing hydrazone showed that both the ligand and its metal complex could fit into the active sites of molecular targets, with the zinc complex exhibiting superior binding affinities. researchgate.net Similarly, docking studies of a novel 3-phenylimidazolidin-4-one derivative revealed its potential to bind to the active site of cytochrome c peroxidase, with specific hydrogen bond interactions contributing to its stability. mdpi.com

In another example, the docking of (E)-N-(3-chlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimine with human Cyclophilin D (CypD) inhibitor resulted in a binding energy of -7.54 kcal/mol, suggesting a strong interaction. researchgate.net These examples, while not directly on this compound, highlight the potential of molecular docking to predict its binding interactions with various biological macromolecules, which is a critical step in drug discovery and design. The analysis of these interactions can reveal key amino acid residues involved in the binding and guide the design of more potent and selective derivatives.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interactions |

| Zn(II) complex of a chlorophenyl-containing hydrazone | Not specified | Better than ligand | Fits into active site |

| 3-Phenylimidazolidin-4-one derivative | Cytochrome c peroxidase | Not specified | Hydrogen bonds with Gly41, Asp37, Arg184 |

| (E)-N-(3-Chlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimine | Human Cyclophilin D | -7.54 | Interactions with CypD inhibitor binding site |

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of molecules like this compound over time. rsc.org These simulations can reveal how the molecule behaves in a biological environment and how its structure fluctuates, which is crucial for understanding its function.

MD simulations can be used to assess the stability of the ligand-protein complex predicted by molecular docking. researchgate.net For related compounds, such as (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives, MD simulations have been employed to confirm the stability of the docked conformation within the active site of a target protein. nih.gov These simulations can provide insights into the flexibility of the ligand and the protein, as well as the nature and duration of their interactions.

The study of amines using MD simulations can also provide valuable data on their physical properties, such as density and enthalpy of vaporization, by simulating their behavior in a condensed phase. ulisboa.pt While qualitative analysis from MD simulations is generally reliable, quantitative results should be interpreted with caution and validated with experimental data whenever possible. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties, respectively. These models are invaluable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a desired effect.

For example, studies on other organic molecules have successfully used QSAR to predict various properties. The development of such models for this compound would involve calculating a set of molecular descriptors that characterize its structural and electronic features and then correlating these descriptors with its observed chemical reactivity through statistical methods.

The chemical behavior of this compound is governed by a variety of molecular descriptors. These descriptors can be categorized into several groups, including constitutional, topological, geometrical, and electronic descriptors.

Analysis of related compounds provides insights into which descriptors might be significant. For instance, in a study of (E)-N-(3-chlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimine, various parameters were investigated, including drug-likeness scores based on Lipinski, Ghose, Veber, Egan, and Muegge rules, as well as bioavailability scores. researchgate.net

The PubChem entry for a similar compound, 1-(2-chlorophenyl)-3-phenylpropan-1-amine, lists several computed properties that serve as molecular descriptors. nih.gov These include:

| Property | Value |

| Molecular Weight | 245.74 g/mol |

| XLogP3-AA | 3.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

These descriptors provide a quantitative representation of the molecule's size, lipophilicity, and potential for hydrogen bonding, all of which are critical factors influencing its chemical behavior and interactions with other molecules. The presence of the chlorophenyl group, for example, significantly impacts the electronic distribution and steric hindrance of the molecule, which in turn affects its reactivity and binding affinity.

Advanced Characterization Techniques for Mechanistic and Structural Elucidation

Advanced Spectroscopic Methodologies

Spectroscopic techniques provide detailed information regarding the connectivity, functional groups, and electronic environment of a molecule.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) for Complex Structural Assignment

While one-dimensional (1D) NMR provides initial data, 2D NMR experiments are indispensable for unambiguously assigning the complex proton (¹H) and carbon (¹³C) signals of 1-(2-Chlorophenyl)but-3-en-1-amine. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to map out the complete bonding framework. researchgate.net

COSY (¹H-¹H Correlation): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methine proton (H1) and the adjacent methylene protons (H2), as well as between H2 and the terminal vinyl protons (H3 and H4). Within the aromatic ring, correlations between adjacent protons (H-3' to H-6') would confirm their relative positions.

HSQC (¹H-¹³C One-Bond Correlation): This experiment directly links each proton to the carbon it is attached to. It would allow for the definitive assignment of each carbon atom in the molecule based on the previously assigned proton signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| 1 | ~4.2-4.4 | ~55-58 | H2 | C2, C3, C1', C2', C6' |

| 2 | ~2.4-2.6 | ~42-45 | H1, H3 | C1, C3, C4 |

| 3 | ~5.7-5.9 | ~134-136 | H2, H4 | C2, C4 |

| 4 | ~5.1-5.3 | ~118-120 | H3 | C2, C3 |

| NH₂ | ~1.5-2.5 (broad) | - | - | C1 |

| 1' | - | ~142-144 | - | H1, H6' |

| 2' | - | ~132-134 | - | H1, H3' |

| 3' | ~7.3-7.4 | ~129-131 | H4' | C1', C5' |

| 4' | ~7.2-7.3 | ~127-129 | H3', H5' | C2', C6' |

| 5' | ~7.2-7.3 | ~127-129 | H4', H6' | C1', C3' |

| 6' | ~7.4-7.5 | ~128-130 | H5' | C2', C4' |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Specific Bond Vibrations and Conformational Analysis

Vibrational spectroscopy probes the characteristic vibrations of molecular bonds, providing a fingerprint of the functional groups present. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that offer a comprehensive vibrational analysis. scispace.comnih.gov

FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds. For this compound, strong absorptions would be expected for the N-H stretches of the primary amine group, as well as C-N and C-Cl stretching vibrations. core.ac.uk

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It would provide strong signals for the C=C stretches of the aromatic ring and the vinyl group.

The combination of both techniques allows for a more complete assignment of the molecule's vibrational modes and can be used in conjunction with computational calculations to analyze different stable conformations of the molecule.

Table 2: Predicted Principal Vibrational Bands for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Bond(s) Involved |

| N-H Asymmetric & Symmetric Stretch | 3400-3250 (medium, two bands) | Weak | N-H |

| Aromatic C-H Stretch | 3100-3000 (medium) | Strong | C-H (Aromatic) |

| Vinyl C-H Stretch | 3080-3060 (medium) | Strong | =C-H (Vinyl) |

| Aliphatic C-H Stretch | 2990-2850 (medium) | Medium | C-H (Aliphatic) |

| N-H Scissoring (Bend) | 1650-1580 (medium) | Weak | N-H |

| C=C Aromatic Stretch | 1600, 1475 (strong) | Strong | C=C (Aromatic) |

| C=C Vinyl Stretch | ~1640 (medium) | Strong | C=C (Vinyl) |

| C-N Stretch | 1335-1250 (medium) | Medium | C-N |

| C-Cl Stretch | 750-700 (strong) | Strong | C-Cl |

| =C-H Out-of-Plane Bend | 990, 910 (strong) | Weak | =C-H (Vinyl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. The primary chromophore in this compound is the 2-chlorophenyl ring. The absorption of UV light promotes electrons from bonding (π) to anti-bonding (π*) molecular orbitals.

The spectrum is expected to show characteristic absorptions for a substituted benzene ring. The primary amine and butenyl groups attached to the benzylic position may act as weak auxochromes, potentially causing a slight shift in the absorption maxima (λmax) compared to 2-chlorotoluene.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~210 nm | π → π | Phenyl Ring |

| ~265-275 nm | π → π (Benzenoid band) | Phenyl Ring |

High-Resolution Mass Spectrometry for Product Confirmation and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. nih.gov For this compound (C₁₀H₁₂ClN), HRMS would verify the molecular formula with high precision, distinguishing it from compounds with the same nominal mass.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak [M]⁺ would be accompanied by an [M+2]⁺ peak with an intensity of approximately one-third that of the [M]⁺ peak, confirming the presence of a single chlorine atom. mdpi.com

Fragmentation patterns observed in the mass spectrum can help differentiate between positional isomers. For this compound, a characteristic fragmentation would be the benzylic cleavage to lose the butenyl radical (•C₄H₇), resulting in a prominent [M-55]⁺ ion. Another likely fragmentation is the formation of a tropylium-like ion. docbrown.info

Table 4: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass | Relative Abundance (%) |

| [M]⁺ | C₁₀H₁₂³⁵ClN | 181.0658 | 100 |

| [M+1]⁺ | ¹³CC₉H₁₂³⁵ClN | 182.0692 | 11.0 |

| [M+2]⁺ | C₁₀H₁₂³⁷ClN | 183.0629 | 32.0 |

X-ray Diffraction for Solid-State Structural Analysis and Comparison with Computational Models

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. mdpi.com If a suitable single crystal of this compound can be grown, XRD analysis would provide precise data on bond lengths, bond angles, and torsional angles. scielo.org.za

As the molecule is chiral, XRD analysis of a crystal grown from an enantiomerically pure sample would allow for the determination of its absolute configuration. The resulting solid-state structure would reveal the preferred conformation of the butenyl side chain relative to the aromatic ring and any intermolecular interactions, such as hydrogen bonds involving the primary amine group, which dictate the crystal packing. researchgate.net This experimental data is invaluable for validating and refining computational models of the molecule's structure and conformational landscape.

Derivatization Strategies and Functionalization of 1 2 Chlorophenyl but 3 En 1 Amine

Chemical Modification for Enhanced Reactivity or Specificity

The primary amine and the butenyl group are the main sites for chemical modifications aimed at creating new molecular entities with potentially altered biological activities or for use as intermediates in more complex syntheses.

The primary amine of 1-(2-chlorophenyl)but-3-en-1-amine is readily susceptible to acylation and carbamoylation reactions to form stable amide and carbamate (B1207046) derivatives, respectively. These reactions are fundamental in medicinal chemistry and chemical biology for modifying the physicochemical properties of a parent amine.

Amide Formation: Acylation, the reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides), is a common strategy. researchgate.net This transformation converts the basic primary amine into a neutral amide, which can alter its solubility, membrane permeability, and metabolic stability. The introduction of an acyl group can also be used to introduce further functional handles for subsequent reactions. The general reaction involves treating the amine with an acylating agent, often in the presence of a base to neutralize the acid byproduct.

Carbamate Formation: Carbamates are esters of carbamic acid and are synthesized from amines. nih.gov The formation of carbamates from this compound can be achieved through several established methods. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org One common approach is the reaction of the amine with a chloroformate. wikipedia.org Another route involves the reaction with an isocyanate, which can be generated in situ from a carboxylic acid via a Curtius rearrangement. wikipedia.org The resulting carbamate linkage is generally more stable to hydrolysis than an ester linkage and can act as a protecting group for the amine or as a key structural motif in bioactive molecules. A related compound, 2-chlorophenyl N-(o-anisyl)carbamate, exemplifies the carbamate structure incorporating a chlorophenyl ring. sigmaaldrich.com

The following table summarizes common reagents for amide and carbamate formation:

| Derivative Type | Reagent Class | Specific Examples | Purpose |

| Amide | Acyl Halides | Acetyl chloride, Benzoyl chloride | Neutralize amine, introduce functional groups |

| Amide | Acid Anhydrides | Acetic anhydride (B1165640), Trifluoroacetic anhydride (TFAA) iu.edu | Protection, enhance volatility for analysis researchgate.net |

| Carbamate | Chloroformates | Ethyl chloroformate, Benzyl chloroformate | Amine protection, create stable derivatives |

| Carbamate | Isocyanates | Phenyl isocyanate, Methyl isocyanate | Introduce urea-like linkages |

| Carbamate | Dicarbonates | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Boc protection for multi-step synthesis |

The bifunctional nature of this compound, containing both an amine and an alkene, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic rings, such as pyrrolidines and piperidines. These ring systems are prevalent in a vast number of natural products and pharmaceuticals.

Synthesis of Pyrrolidines and Piperidines: The homoallylic amine structure of this compound is amenable to intramolecular cyclization reactions. For instance, an aza-Prins cyclization, which involves the reaction of a homoallylic amine with an aldehyde, could be employed to construct a piperidine (B6355638) ring. nih.gov Various metal-catalyzed cyclization methods have also been developed for the synthesis of piperidines and pyrrolidines from unsaturated amines. nih.govorganic-chemistry.org For example, palladium-catalyzed oxidative amination of alkenes is a known strategy for forming substituted piperidines. nih.gov The synthesis of N-aryl-substituted pyrrolidines can be achieved through the reductive amination of diketones with anilines, a reaction that highlights the utility of aryl amines in constructing such heterocyclic systems. nih.govresearchgate.net

Other Functionalizations: The terminal double bond can be a site for various addition reactions, such as hydroboration-oxidation to yield a primary alcohol, or epoxidation followed by ring-opening to introduce vicinal diols or amino alcohols. These modifications would introduce new functional groups, further expanding the synthetic utility of the core structure.

The table below outlines potential strategies for heterocyclic ring formation:

| Target Heterocycle | Reaction Type | Key Reagents/Catalysts | Notes |

| Piperidine | Aza-Prins Cyclization | Aldehyde, Lewis Acid (e.g., ZrCl₄) nih.gov | Forms a 6-membered ring. |

| Piperidine | Reductive Amination | Glutaraldehyde, Reducing Agent nih.gov | A [5+1] annulation approach. |

| Piperidine | Oxidative Amination | Gold(I) or Palladium Catalyst, Oxidant nih.gov | Intramolecular cyclization onto the alkene. |

| Pyrrolidine | Reductive Hydroamination | Lewis Acid | 5-endo-dig cyclization of related enynyl amines. organic-chemistry.org |

| Pyrrolidine | Reductive Amination | 1,4-Diketone, Reducing Agent nih.govresearchgate.net | Forms N-aryl pyrrolidines. |

Analytical Derivatization for Advanced Detection and Quantification

For the purpose of analysis, particularly in complex matrices or for chiral separations, this compound can be derivatized to enhance its detectability and improve its chromatographic behavior. researchgate.netchromatographyonline.com Derivatization is a common strategy in analytical chemistry to increase volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for liquid chromatography (LC) detection. gcms.cznih.gov

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS): The primary amine in the molecule can be derivatized to increase its volatility and thermal stability, leading to improved peak shape and sensitivity in GC-MS analysis. researchgate.netiu.edu Common derivatization reactions for primary amines include:

Acylation: Using reagents like trifluoroacetic anhydride (TFAA), which replaces the active hydrogen on the amine with a trifluoroacetyl group. iu.edu

Silylation: With reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which introduces a trimethylsilyl (B98337) (TMS) group. iu.edugcms.cz

Derivatization for High-Performance Liquid Chromatography (HPLC): For HPLC analysis, especially with UV or fluorescence detection, a derivatizing agent that introduces a chromophoric or fluorophoric tag is often used. This is particularly useful for trace-level quantification. yakhak.org For chiral separations, a chiral derivatizing agent can be employed to form diastereomers that can be separated on a standard achiral column. researchgate.netacs.org Common derivatizing agents for primary amines in HPLC include:

Dansyl Chloride: Reacts with primary amines to produce highly fluorescent sulfonamide derivatives. chromatographyonline.com

o-Phthaldialdehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form intensely fluorescent isoindole derivatives. chromatographyonline.comnih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Attaches a highly fluorescent fluorenylmethoxycarbonyl group to the amine. nih.gov

Chiral Derivatizing Agents: Reagents like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) are used to form diastereomeric carbamates, allowing for the separation and quantification of enantiomers using reverse-phase HPLC. acs.orgnih.gov 4-Chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) is another fluorogenic agent used for this purpose. yakhak.org

The following table provides examples of analytical derivatization reagents:

| Analytical Technique | Reagent | Abbreviation | Purpose |

| GC-MS | Trifluoroacetic anhydride | TFAA | Increases volatility and thermal stability. iu.edu |

| GC-MS | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Forms stable and volatile TMS derivatives. iu.edu |

| HPLC-Fluorescence | Dansyl Chloride | - | Introduces a fluorescent tag. chromatographyonline.com |

| HPLC-Fluorescence | o-Phthaldialdehyde | OPA | Forms highly fluorescent derivatives with a thiol. chromatographyonline.comnih.gov |

| Chiral HPLC | (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Forms diastereomers for enantiomeric separation. acs.orgnih.gov |

| Chiral HPLC | 4-Chloro-7-nitro-1,2,3-benzoxadiazole | NBD-Cl | Fluorogenic agent for sensitive detection of enantiomers. yakhak.org |

Applications in Catalysis

Role of Amine Derivatives as Chiral Ligands or Organocatalysts

Chiral amines and their derivatives are pivotal in asymmetric catalysis, acting either as chiral ligands for transition metals or as organocatalysts themselves. hilarispublisher.com The enantiopure form of 1-(2-Chlorophenyl)but-3-en-1-amine can be a valuable precursor for the synthesis of novel chiral ligands. The nitrogen atom can coordinate to a metal center, and the chiral environment around it can induce enantioselectivity in a variety of metal-catalyzed reactions. For instance, chiral ligands derived from allylic amines have been successfully employed in rhodium-catalyzed asymmetric additions and iridium-catalyzed allylic substitutions. rsc.orgnih.gov

Furthermore, primary amines can function as organocatalysts, often activating substrates through the formation of enamine or iminium ion intermediates. nih.gov While specific studies on this compound as an organocatalyst are not prevalent, the broader class of chiral primary amines has been extensively used in reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.gov The presence of the 2-chlorophenyl group could influence the catalyst's steric and electronic properties, potentially leading to unique reactivity and selectivity profiles. Research on organocatalytic halogenation has also demonstrated the utility of chiral amines in creating halogenated stereogenic centers. nih.gov

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Amine Derivatives

| Reaction Type | Catalyst/Ligand Type | Metal (if applicable) | Typical Substrates | Typical Products | Enantiomeric Excess (ee) | Reference |

| Allylic Amination | Chiral Phosphine-Amine | Iridium | Allylic carbonates/benzoates | Chiral allylic amines | High | nih.gov |

| Hydroamination | Chiral Phosphine (B1218219) | Rhodium | Allenes | Chiral allylic amines | Excellent | rsc.org |

| Aldol Reaction | Chiral Primary Amine | - | Ketones, Aldehydes | Chiral β-hydroxy carbonyls | High | hilarispublisher.com |

| Michael Addition | Chiral Primary Amine | - | α,β-Unsaturated compounds | Chiral adducts | High | nih.gov |

Heterogeneous Catalysis Utilizing Amine-Functionalized Supports

Immobilizing catalysts onto solid supports is a key strategy in green chemistry, facilitating catalyst recovery and reuse. Amine-functionalized materials, particularly mesoporous silica (B1680970), have emerged as effective heterogeneous catalysts for a range of organic transformations. researchgate.netmdpi.comrsc.org The primary amine group of this compound could be covalently attached to a solid support, such as silica gel or a polymer resin.

These amine-functionalized supports can act as basic catalysts or as ligands for metal catalysts. For example, silica-immobilized amine catalysts have been used in Knoevenagel condensations and Michael additions. youtube.com The allylic and chlorophenyl functionalities of the specific amine could offer further opportunities for post-functionalization on the support, creating more complex and tailored catalytic sites. While direct studies on immobilized this compound are not available, the principles of catalyst heterogenization are well-established for other amines. nih.govum.edu.mt

Table 2: Applications of Amine-Functionalized Supports in Heterogeneous Catalysis

| Support Material | Amine Functionality | Catalytic Application | Advantages | Reference |

| Mesoporous Silica (SBA-15) | Propylamine | Base-catalyzed reactions | High surface area, reusability | youtube.com |

| Silica Gel | Mercaptopropyl-bis(oxazoline) | Suzuki-Miyaura reactions | Low metal leaching, reusability | nih.gov |

| Mesoporous Silica | Aminopropyl groups | Adsorption, Base catalysis | Structural diversity, tunable pores | researchgate.net |

Biocatalytic Transformations with Amine Dehydrogenases

Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the reversible reductive amination of ketones to chiral amines, making them powerful tools for asymmetric synthesis. nih.govnih.gov These enzymes exhibit high enantioselectivity and operate under mild reaction conditions. While the substrate scope of naturally occurring AmDHs can be limited, protein engineering has expanded their applicability to a wider range of substrates, including aromatic ketones. nih.govacs.org

Specifically, AmDHs have been shown to be effective in the synthesis of chiral amines from prochiral ketones. nih.gov For a compound like this compound, an AmDH could be used in the reverse reaction, the oxidative deamination, as part of a deracemization process to obtain a single enantiomer from a racemic mixture. Aromatic amine dehydrogenases (AADHs) are known to catalyze the oxidative deamination of aromatic amines. asm.org The substrate scope of some AmDHs has been shown to include phenylacetone (B166967) derivatives, suggesting that ketones leading to phenyl-containing amines are viable substrates. nih.govresearchgate.net

Table 3: Biocatalytic Reductive Amination using Amine Dehydrogenases

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Bacillus badius | (p-Fluorophenyl)acetone | (R)-1-(4-Fluorophenyl)propan-2-amine | >99% | nih.gov |

| Engineered AmDH | Various ketones and aldehydes | Chiral amines | High | nih.gov |

| MATOUAmDH2 | Cyclohexanone | Cyclohexylamine | - | nih.gov |

Catalytic Hydrogenation Processes

Catalytic hydrogenation is a fundamental process for the reduction of unsaturated functional groups. In the context of this compound, the butenyl group can be selectively hydrogenated to a butyl group. The asymmetric hydrogenation of protected allylic amines has been achieved with high enantioselectivity using ruthenium catalysts with chiral ligands. nih.gov This suggests that if the amine functionality of this compound is appropriately protected, its double bond can be hydrogenated to yield the corresponding saturated chiral amine with high stereocontrol.

The presence of a chloro-substituent on the phenyl ring can influence the hydrogenation process. While some catalysts might also reduce the aromatic ring or cause dehalogenation under harsh conditions, selective hydrogenation of the alkene is often achievable under milder conditions. organic-chemistry.org Ruthenium-based catalysts, in particular, have shown great versatility in the hydrogenation of functionalized aromatic and allylic compounds. rsc.orgmdpi.comtum.deacs.orgnih.gov The synthesis of related chiral amines has been accomplished through methods that could be adapted for this compound, such as the diastereoselective addition of allylzinc bromide to imines followed by hydrogenation. rug.nl

Table 4: Catalytic Hydrogenation of Related Unsaturated Amines

| Catalyst System | Substrate Type | Product Type | Key Features | Reference |

| [Ru(p-cymene)Cl₂]₂ / AgOAc | Arenes with allylic amines | Allylated arenes | C-H activation | rsc.org |

| Cationic Ruthenium with (-)-TMBTP | Protected allylic amines | Saturated chiral amines | High enantioselectivity | nih.gov |

| Rhodium(I)/Josiphos | Allenes | Primary allylic amines | High regio- and enantioselectivity | rsc.org |

| Heterogeneous Cobalt | Nitriles | Primary amines | High selectivity | rsc.org |

| Iron Complex | Nitriles | Primary amines | Homogeneous catalysis | rsc.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-Chlorophenyl)but-3-en-1-amine, and how can purity be ensured?

- Methodological Answer : A high-yield synthesis (83%) involves the use of THF as a solvent to dissolve intermediates, followed by purification via silica gel thin-layer chromatography (TLC). The reaction conditions (e.g., temperature, stoichiometry) and solvent choice are critical for minimizing side products. Post-synthesis, purity can be validated using NMR and NMR to confirm chemical shifts and coupling constants, supplemented by HRMS (ESI) for molecular mass verification .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : NMR signals for the but-3-en-1-amine backbone (e.g., δ 5.16 ppm for CH=CH and δ 2.30–2.60 ppm for the CH group) and aromatic protons (δ 7.20–7.35 ppm for the 2-chlorophenyl ring).

- HRMS (ESI) : A calculated m/z value matching the molecular formula (e.g., CHClN) ensures mass accuracy.

- IR Spectroscopy : Peaks corresponding to N-H stretching (~3300 cm) and C-Cl bonds (~550 cm) provide additional confirmation .

Q. What IUPAC nomenclature rules apply to derivatives of this compound?

- Methodological Answer : Substituents are ordered alphabetically, with locants assigned to minimize numbering. For example, in (2-chloroethyl)(propyl)amine, "chloro" precedes "propyl" alphabetically, and the parent chain is selected to prioritize the amine group. This ensures compliance with IUPAC guidelines for systematic naming .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer : Enantioselectivity is attainable via dynamic kinetic epimerization using chiral auxiliaries like N-tert-butanesulfinyl imines. Indium-mediated allylation of these imines generates stereochemical control at the α-carbon, as evidenced by distinct NMR splitting patterns (e.g., δ 4.44 ppm for the chiral center). Chiral HPLC or circular dichroism (CD) can validate enantiomeric excess .

Q. What crystallographic strategies are effective for resolving structural ambiguities in chlorophenyl-containing amines?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) can resolve hydrogen-bonding networks and molecular packing. For example, graph-set analysis of hydrogen bonds (e.g., R(8) motifs) helps interpret supramolecular interactions. High-resolution data (d-spacing < 1 Å) and twin refinement are critical for handling crystal twinning or disorder .

Q. How should researchers address contradictions in spectral data for structurally similar derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. Strategies include:

- Variable-Temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism).

- Isotopic Labeling : N or C labeling to trace ambiguous signals.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What are the challenges in synthesizing spirocyclic derivatives of this compound?

- Methodological Answer : Spirocyclic systems (e.g., 1,5-dioxaspiro[5.5]undec-7-yl groups) require precise ring-closing metathesis (RCM) or acid-catalyzed cyclization. Side reactions like oligomerization can be mitigated by slow addition of catalysts (e.g., Grubbs II) and inert atmospheres. LC-MS monitoring helps track intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.